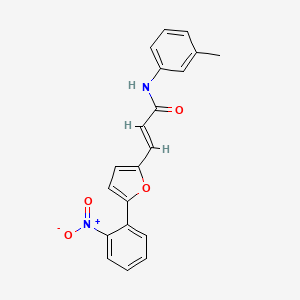
(E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide, also known as NFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and cancer research.
Mechanism of Action
The mechanism of action of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide involves the inhibition of voltage-gated sodium channels and carbonic anhydrase IX. (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide binds to the extracellular domain of voltage-gated sodium channels and stabilizes the channel in a closed state, preventing the influx of sodium ions and the generation of action potentials. Inhibition of carbonic anhydrase IX leads to a decrease in the production of bicarbonate ions, which are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide depend on the specific application and concentration used. In neuroscience, (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide has been shown to decrease neuronal excitability and may have potential therapeutic effects for conditions such as epilepsy and neuropathic pain. In pharmacology, (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide has been shown to inhibit tumor growth and metastasis by decreasing the production of bicarbonate ions.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide in lab experiments is its specificity for voltage-gated sodium channels and carbonic anhydrase IX, which allows for targeted inhibition of these proteins. However, one limitation of using (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide in scientific research. In neuroscience, further studies are needed to determine the potential therapeutic effects of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide for conditions such as epilepsy and neuropathic pain. In pharmacology, (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide may have potential applications for the treatment of solid tumors that overexpress carbonic anhydrase IX. Additionally, further studies are needed to optimize the synthesis and solubility of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide for use in lab experiments.
Synthesis Methods
The synthesis of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide involves the condensation of 5-(2-nitrophenyl)furan-2-carbaldehyde with m-toluidine in the presence of acetic anhydride and triethylamine. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Scientific Research Applications
(E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. In neuroscience, (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition can lead to a decrease in neuronal excitability and may have therapeutic potential for conditions such as epilepsy and neuropathic pain.
In pharmacology, (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide has been shown to have anticancer properties by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many solid tumors. Inhibition of CAIX can lead to a decrease in tumor growth and metastasis.
properties
IUPAC Name |
(E)-N-(3-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-14-5-4-6-15(13-14)21-20(23)12-10-16-9-11-19(26-16)17-7-2-3-8-18(17)22(24)25/h2-13H,1H3,(H,21,23)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVVHIFYYRBPOV-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


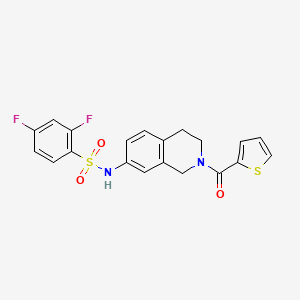
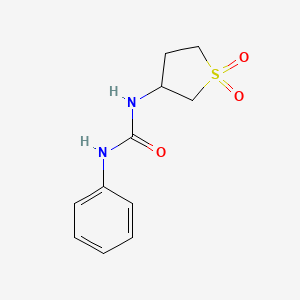

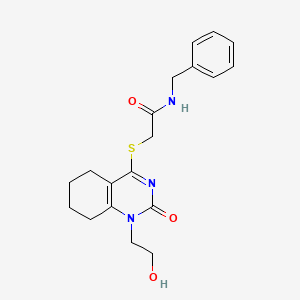
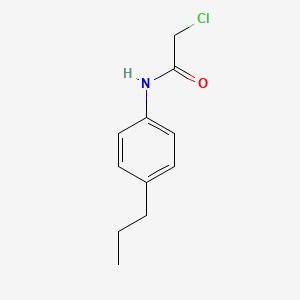
![1-[4-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2802358.png)
![N-(4,5-dimethylthiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2802359.png)

![4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2802361.png)
![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2802362.png)
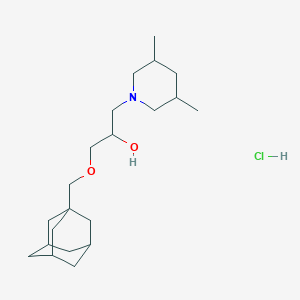

![N-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)